molecular formula C10H15N3O2S B7569588 N-(1,1-dioxothian-4-yl)-5-methylpyrimidin-2-amine

N-(1,1-dioxothian-4-yl)-5-methylpyrimidin-2-amine

Cat. No. B7569588
M. Wt: 241.31 g/mol
InChI Key: XSRBXAJQVTWROW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-dioxothian-4-yl)-5-methylpyrimidin-2-amine, also known as DTTMA, is a heterocyclic compound that has garnered significant attention in the scientific community due to its potential applications in biomedical research. DTTMA is a pyrimidine derivative that contains a thioxo group, which makes it a promising candidate for various applications in the field of drug discovery and development. In

Mechanism of Action

The mechanism of action of N-(1,1-dioxothian-4-yl)-5-methylpyrimidin-2-amine is not fully understood, but it is believed to involve the formation of a stable adduct with ROS. This adduct can then be detected using various spectroscopic techniques, providing valuable information about the concentration and distribution of ROS in cells and tissues.
Biochemical and Physiological Effects
N-(1,1-dioxothian-4-yl)-5-methylpyrimidin-2-amine has been found to have several biochemical and physiological effects. It has been shown to be highly sensitive to ROS, and its use as a probe can provide valuable insights into the role of ROS in various diseases. N-(1,1-dioxothian-4-yl)-5-methylpyrimidin-2-amine has also been found to have antioxidant properties, and its use as an antioxidant has been explored in various studies.

Advantages and Limitations for Lab Experiments

N-(1,1-dioxothian-4-yl)-5-methylpyrimidin-2-amine has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it can be obtained in good yields. It is also highly sensitive to ROS, and its use as a probe can provide valuable insights into the role of ROS in various diseases. However, there are also some limitations to the use of N-(1,1-dioxothian-4-yl)-5-methylpyrimidin-2-amine in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its precise mode of action. In addition, the use of N-(1,1-dioxothian-4-yl)-5-methylpyrimidin-2-amine as a probe for ROS detection requires specialized equipment and expertise, which may limit its use in some labs.

Future Directions

There are several future directions for the use of N-(1,1-dioxothian-4-yl)-5-methylpyrimidin-2-amine in biomedical research. One area of research that is currently being explored is the use of N-(1,1-dioxothian-4-yl)-5-methylpyrimidin-2-amine as a probe for the detection of ROS in vivo. This could provide valuable insights into the role of ROS in various diseases and could lead to the development of new diagnostic and therapeutic strategies. Another area of research that is being explored is the use of N-(1,1-dioxothian-4-yl)-5-methylpyrimidin-2-amine as an antioxidant. This could have important implications for the treatment of various diseases that are associated with oxidative stress. Finally, the development of new synthesis methods for N-(1,1-dioxothian-4-yl)-5-methylpyrimidin-2-amine could lead to the production of more efficient probes for ROS detection and could facilitate the widespread use of N-(1,1-dioxothian-4-yl)-5-methylpyrimidin-2-amine in biomedical research.
Conclusion
In conclusion, N-(1,1-dioxothian-4-yl)-5-methylpyrimidin-2-amine, or N-(1,1-dioxothian-4-yl)-5-methylpyrimidin-2-amine, is a promising compound that has several potential applications in biomedical research. Its use as a probe for the detection of ROS has garnered significant attention, and further research is needed to elucidate its precise mechanism of action and to explore its potential as an antioxidant. The development of new synthesis methods for N-(1,1-dioxothian-4-yl)-5-methylpyrimidin-2-amine could also facilitate its widespread use in biomedical research.

Synthesis Methods

N-(1,1-dioxothian-4-yl)-5-methylpyrimidin-2-amine can be synthesized through a multi-step process that involves the reaction of 5-methyluracil with thionyl chloride to form 5-methyluracil-1-sulfonyl chloride. This intermediate is then reacted with 2-aminopyrimidine to form N-(1,1-dioxothian-4-yl)-5-methylpyrimidin-2-amine. The synthesis of N-(1,1-dioxothian-4-yl)-5-methylpyrimidin-2-amine is a relatively simple process, and the compound can be obtained in good yields.

Scientific Research Applications

N-(1,1-dioxothian-4-yl)-5-methylpyrimidin-2-amine has been found to have several potential applications in biomedical research. One of the most promising applications of N-(1,1-dioxothian-4-yl)-5-methylpyrimidin-2-amine is its use as a probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues, and their detection is critical for the diagnosis and treatment of various diseases. N-(1,1-dioxothian-4-yl)-5-methylpyrimidin-2-amine has been found to be highly sensitive to ROS, and its use as a probe can provide valuable insights into the role of ROS in various diseases.

properties

IUPAC Name

N-(1,1-dioxothian-4-yl)-5-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c1-8-6-11-10(12-7-8)13-9-2-4-16(14,15)5-3-9/h6-7,9H,2-5H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRBXAJQVTWROW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)NC2CCS(=O)(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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